molecular formula C7H9N B086777 3-Cyclohexene-1-carbonitrile CAS No. 100-45-8

3-Cyclohexene-1-carbonitrile

Cat. No.: B086777
CAS No.: 100-45-8
M. Wt: 107.15 g/mol
InChI Key: GYBNBQFUPDFFQX-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile is an organic compound with the molecular formula C7H9N It is characterized by a cyclohexene ring with a nitrile group attached at the first carbon

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of these processes.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium cyanide for nucleophilic substitution reactions.

Major Products:

    Oxidation: 3-Cyclohexene-1-carboxylic acid.

    Reduction: 3-Cyclohexene-1-amine.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Safety and Hazards

3-Cyclohexene-1-carbonitrile is classified as a combustible liquid and is harmful if swallowed . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and to not breathe vapors or spray mist .

Mechanism of Action

The mechanism of action of 3-cyclohexene-1-carbonitrile involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

cyclohex-3-ene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBNBQFUPDFFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861706
Record name 3-​Cyclohexene-​1-​carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID70861706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-45-8
Record name 3-Cyclohexene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanocyclohexene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanocyclohexene
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Record name 3-​Cyclohexene-​1-​carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID70861706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclohexene-1-carbonitrile
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Record name 4-CYANOCYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 3-Cyclohexene-1-carbonitrile be synthesized?

A: this compound can be synthesized via a Diels-Alder reaction using butadiene and acrylonitrile as starting materials. [] This reaction forms the desired cyclic structure with the carbonitrile group attached. Furthermore, this compound can also be converted into alicyclic cyanoaldehydes, another crucial intermediate in various chemical syntheses, through a process called hydroformylation. []

Q2: What are the implications of the anionic oligomerization of this compound?

A: Research has explored the anionic oligomerization of both pure this compound and its mixtures with the 1-cyclohexene-1-carbonitrile isomer. [] This process leads to the formation of oligomers, which are molecules composed of a few repeating monomer units. Understanding the products and mechanisms of this oligomerization process is crucial for controlling the properties and applications of the resulting polymeric materials.

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